molecular formula C18H21ClN2O3 B609482 NBOH-2C-CN hydrochloride CAS No. 1539266-32-4

NBOH-2C-CN hydrochloride

Cat. No.: B609482
CAS No.: 1539266-32-4
M. Wt: 348.8 g/mol
InChI Key: JQVAEIIIMVMJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBOH-2C-CN hydrochloride, also known as 25CN-NBOH, is a compound indirectly derived from the phenethylamine series of hallucinogens. It was discovered in 2014 at the University of Copenhagen. This compound is notable for being one of the most selective agonist ligands for the 5-HT2A receptor, with a high affinity and selectivity .

Scientific Research Applications

NBOH-2C-CN hydrochloride has several scientific research applications:

    Chemistry: It is used as a selective agonist for the 5-HT2A receptor in binding assays and functional assays.

    Biology: The compound is used to study the role of 5-HT2A receptors in various biological processes, including neurotransmission and receptor signaling.

    Medicine: Research involving this compound helps in understanding the pharmacological effects of 5-HT2A receptor agonists, which can be useful in developing therapeutic agents for psychiatric disorders.

    Industry: The compound’s high selectivity and affinity make it a valuable tool in drug discovery and development

Mechanism of Action

NBOH-2C-CN hydrochloride is a high affinity, selective 5-HT2A agonist (K = 1.3 nM). It exhibits 100-fold selectivity for 5-HT2A over 5-HT2C . It elicits head twitch behavior in mice .

Safety and Hazards

NBOH-2C-CN hydrochloride is a DEA controlled substance . It is classified as a Class A illegal substance in the UK and is also illegal in Hungary .

Relevant Papers A review covering the literature up to 2020 was published in 2021 . Another paper titled “Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH” provides more information on NBOH substances .

Preparation Methods

NBOH-2C-CN hydrochloride can be synthesized from 2C-H in a multi-step process. The synthetic route involves the following steps:

    Step 1: Formation of the intermediate by reacting 2C-H with appropriate reagents.

    Step 2: Introduction of the cyano group to form the nitrile intermediate.

    Step 3: Further functionalization to introduce the N-benzyl group.

    Step 4: Final conversion to this compound.

The overall yield of this process is approximately 57% . Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

NBOH-2C-CN hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

NBOH-2C-CN hydrochloride is compared with other similar compounds such as:

    DOCN: While DOCN also has a 4-cyano substitution, it is not as potent or selective as this compound.

    2S,6S-DMBMPP: This compound is more complex to synthesize but has higher efficacy and selectivity in functional assays as a partial agonist of the 5-HT2A receptor.

This compound stands out due to its relatively simpler synthesis and high selectivity and efficacy in functional assays .

Properties

IUPAC Name

4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3.ClH/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21;/h3-6,9-10,20-21H,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVAEIIIMVMJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-32-4
Record name Benzonitrile, 4-[2-[[(2-hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539266-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What is the role of NBOH-2C-CN hydrochloride in the study on risperidone-induced hypothermia?

A1: this compound is a selective 5-HT2A receptor agonist. In the study, it was used to investigate the involvement of the 5-HT2A receptor in risperidone-induced hypothermia []. The researchers found that administering this compound significantly interrupted the hypothermic effect of risperidone in animals experiencing transient ischemia []. This finding suggests that the 5-HT2A receptor plays a key role in mediating risperidone's ability to lower body temperature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.